molecular formula C11H12N2O B1529347 2-(Pyrrolidin-3-yl)-1,3-benzoxazole CAS No. 1340468-65-6

2-(Pyrrolidin-3-yl)-1,3-benzoxazole

Cat. No. B1529347
M. Wt: 188.23 g/mol
InChI Key: JNQZNLFYFBJNEC-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yl)-1,3-benzoxazole” is a compound that contains a benzoxazole ring and a pyrrolidine ring. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring. Pyrrolidines, on the other hand, are saturated heterocyclic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-3-yl)-1,3-benzoxazole” would be characterized by the presence of a benzoxazole ring and a pyrrolidine ring. The benzoxazole ring is aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzoxazoles : A novel method for synthesizing benzoxazoles, including 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, is described. It involves a pyrrolidine catalyzed [4 + 1] annulation reaction, demonstrating a unique approach to creating these compounds in high yields (Song et al., 2013).

Biological and Medicinal Chemistry

  • Inhibitors of Vascular Endothelial Growth Factor Receptor-2

    : Research on benzoxazole derivatives, which include 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, shows that these compounds can be potent inhibitors of VEGFR-2 kinase activity. This indicates potential therapeutic applications in oncology (Borzilleri et al., 2006).

  • Privileged Scaffold in Medicinal Chemistry

    : Benzoxazoles are recognized for their capacity to mimic phenol or catechol in a metabolically stable template, making them valuable in medicinal chemistry. This includes applications in designing analgesic, anti-inflammatory, antipsychotic, and neuroprotective compounds (Poupaert et al., 2005).

  • Gold(III) Complexes with Anticancer Properties

    : Studies on gold(III) derivatives of 2-substituted pyridines, related to 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, reveal promising cytotoxic properties against certain cancer cell lines, suggesting potential use in cancer treatment (Maiore et al., 2012).

Pharmacology

  • Toll-Like Receptor Inhibitors : Research indicates that derivatives of benzoxazole can act as inhibitors of Toll-like receptors 7 and 9. This has implications in treating autoimmune diseases like lupus (Lamphier et al., 2014).

Chemistry and Material Science

  • Corrosion Inhibitors : Studies show that certain triazole derivatives, closely related to benzoxazoles, are effective as corrosion inhibitors for mild steel in acidic mediums. This highlights their potential use in material protection and preservation (Ma et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-(Pyrrolidin-3-yl)-1,3-benzoxazole” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-(Pyrrolidin-3-yl)-1,3-benzoxazole” would depend on its properties and potential applications. Compounds with similar structures have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

2-pyrrolidin-3-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQZNLFYFBJNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yl)-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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